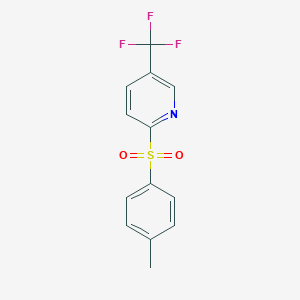![molecular formula C18H22N2O2S B274608 7-Tert-butyl-2-(furan-2-yl)-1,2,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4-ol](/img/structure/B274608.png)
7-Tert-butyl-2-(furan-2-yl)-1,2,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Tert-butyl-2-(furan-2-yl)-1,2,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4-ol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a benzothieno[2,3-d]pyrimidin-4-ol derivative, which has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 7-Tert-butyl-2-(furan-2-yl)-1,2,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4-ol is not fully understood. However, it has been reported to act as an inhibitor of various enzymes such as acetylcholinesterase, which can be beneficial in the treatment of Alzheimer's disease. It has also been shown to inhibit the activity of protein kinases, which play a crucial role in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been reported to exhibit anti-inflammatory properties, which can be beneficial in the treatment of inflammatory diseases. Additionally, it has been shown to have antioxidant properties, which can protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One of the advantages of using 7-Tert-butyl-2-(furan-2-yl)-1,2,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4-ol in lab experiments is its potential therapeutic applications in the treatment of various diseases. However, one of the limitations is the lack of understanding of its mechanism of action, which can hinder its development as a therapeutic agent.
Future Directions
There are several future directions for the research on 7-Tert-butyl-2-(furan-2-yl)-1,2,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4-ol. One of the directions is to further investigate its mechanism of action to understand its potential therapeutic applications. Additionally, future studies can focus on the synthesis of novel derivatives of this compound to improve its potency and selectivity. Furthermore, research can be conducted to explore its potential applications in other diseases such as diabetes and cardiovascular diseases.
Conclusion:
This compound is a promising chemical compound that has potential therapeutic applications in the treatment of various diseases. Its synthesis method has been reported in various research studies, and its mechanism of action is not fully understood. However, it has been shown to exhibit anti-cancer and neuroprotective properties, which can be beneficial in the treatment of cancer and neurodegenerative diseases. Further research is needed to understand its mechanism of action and explore its potential applications in other diseases.
Synthesis Methods
The synthesis of 7-Tert-butyl-2-(furan-2-yl)-1,2,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4-ol has been reported in various research studies. One of the common methods involves the reaction of furan-2-carbaldehyde with tert-butyl 2-amino-3-(methylthio)butanoate, followed by the reaction with 2-thiophenemethanol. The reaction mixture is then subjected to hydrogenation to obtain the desired compound.
Scientific Research Applications
7-Tert-butyl-2-(furan-2-yl)-1,2,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4-ol has shown promising results in various scientific research studies. This compound has been studied for its potential therapeutic applications in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been reported to exhibit anti-cancer properties by inhibiting the growth of cancer cells. Additionally, it has been shown to have neuroprotective effects, which can be beneficial in the treatment of neurodegenerative diseases.
properties
Molecular Formula |
C18H22N2O2S |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
7-tert-butyl-2-(furan-2-yl)-2,3,5,6,7,8-hexahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C18H22N2O2S/c1-18(2,3)10-6-7-11-13(9-10)23-17-14(11)16(21)19-15(20-17)12-5-4-8-22-12/h4-5,8,10,15,20H,6-7,9H2,1-3H3,(H,19,21) |
InChI Key |
WKVHBNOJINAGIT-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1CCC2=C(C1)SC3=C2C(=O)NC(N3)C4=CC=CO4 |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)SC3=C2C(=O)NC(N3)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B274525.png)
![2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B274527.png)
![N-(5-iodopyridin-2-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B274528.png)
![2-{[4-cyclopropyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B274529.png)
![2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B274530.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-[[4-methyl-5-(4-oxocyclohexa-2,5-dien-1-ylidene)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B274535.png)
![1-[4-(2,2-dichlorocyclopropyl)phenyl]-2-(4H-1,2,4-triazol-3-ylsulfanyl)ethanone](/img/structure/B274536.png)
![3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]oxolan-2-one](/img/structure/B274539.png)
![4-[3-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]sulfanyl-4-prop-2-enyl-1H-1,2,4-triazol-5-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B274546.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-{[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B274553.png)
![2-{[4-benzyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B274555.png)
![N-[3-chloro-2-(piperidin-1-yl)phenyl]-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B274561.png)
![2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1-[4-(2,2-dichlorocyclopropyl)phenyl]ethanone](/img/structure/B274562.png)
